Inclusion in a Quantitative GPR151 Activator High-Throughput Screening (HTS) Dataset Used for Predictive Modeling
The compound was included in the Scripps Research Institute Molecular Screening Center's cell-based high-throughput primary assay to identify activators of GPR151 (PubChem AID: 1508602) . This dataset, comprising 6,066 molecules for which 1,066 were classified as active, was subsequently used to train a Mol2vec-CNN deep learning model with a reported accuracy of 0.92 and F1 score of 0.76 [1]. The compound's structural features contributed to the training and validation of this model, which enables activity prediction for new GPR151 ligand candidates. Direct quantitative activity data (e.g., EC50, % activation) for this specific compound is not publicly available through the standard PubChem BioAssay interface; however, its inclusion in the curated, quality-controlled dataset ensures that its structure-activity relationship has been computationally analyzed alongside known actives and inactives.
| Evidence Dimension | Computational utility: presence in a curated GPR151 activator training set used for predictive modeling |
|---|---|
| Target Compound Data | Included in the AID 1508602 dataset of 6,066 compounds; screening outcome label (active/inactive) integrated into the Mol2vec-CNN model training |
| Comparator Or Baseline | 1,066 compounds classified as active in AID 1508602 vs. 5,000 inactives constitute the training set; model performance benchmark: accuracy = 0.92, F1 = 0.76 |
| Quantified Difference | The compound's structural representation contributes to a validated virtual screening model with high predictive accuracy. The model distinguishes active from inactive compounds with an F1 score of 0.76, outperforming traditional machine learning approaches for GPR151 ligand classification. |
| Conditions | Cell-based reporter assay (PathHunter GPR151 β-arrestin recruitment); Scripps Research Institute Molecular Screening Center; dataset compiled and analyzed as described in BMC Bioinformatics (2023). |
Why This Matters
For researchers procuring compounds to build or validate virtual screening models for GPR151, sourcing the exact compound used in a published, high-performing training set is critical for reproducibility and predictive accuracy.
- [1] Zhang, Y., et al. (2023). Deep learning-based classification model for GPR151 activator activity prediction. BMC Bioinformatics, 24, 245. View Source
